Diethanolamine distearate stearamide

Description

Properties

CAS No. |

51325-39-4 |

|---|---|

Molecular Formula |

C58H113NO5 |

Molecular Weight |

904.5 g/mol |

IUPAC Name |

2-[octadecanoyl(2-octadecanoyloxyethyl)amino]ethyl octadecanoate |

InChI |

InChI=1S/C58H113NO5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(60)59(52-54-63-57(61)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)53-55-64-58(62)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-55H2,1-3H3 |

InChI Key |

PWKCDSIZVIREPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)N(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthesis via Amidation-Esterification of Methyl Stearate with Diethanolamine

Reaction Mechanism and Catalyst Selection

The primary route for synthesizing diethanolamine distearate stearamide involves a two-step process: amidation of methyl stearate with diethanolamine, followed by esterification with stearic acid. In the amidation step, methyl stearate reacts with diethanolamine in the presence of a sodium methoxide (NaOMe) catalyst dissolved in methanol. This reaction proceeds via nucleophilic acyl substitution, where the amine group of diethanolamine attacks the carbonyl carbon of methyl stearate, displacing methanol and forming an alkanolamide intermediate.

The catalytic role of NaOMe is critical, as it deprotonates diethanolamine, enhancing its nucleophilicity. Reaction conditions are maintained at 80–90°C under reflux for 5 hours , ensuring complete conversion. The resulting intermediate, N,N-diethanol-stearamide , is purified via rotary evaporation and solvent extraction using diethyl ether. This step removes unreacted diethanolamine and sodium methoxide residues, yielding a stearamide with two hydroxyl groups available for subsequent esterification.

Esterification with Stearic Acid

The second step involves esterifying the hydroxyl groups of N,N-diethanol-stearamide with stearic acid. This reaction is typically conducted under acidic or enzymatic catalysis, though specific conditions for this compound remain less documented. Analogous studies on distearate formation suggest temperatures of 120–140°C and reaction times of 3–4 hours to achieve optimal esterification. The final product is a tertiary amide-ester hybrid, characterized by its long hydrophobic chains and cationic potential upon protonation.

Table 1: Optimal Conditions for Amidation-Esterification Synthesis

| Parameter | Amidation Step | Esterification Step |

|---|---|---|

| Catalyst | Sodium methoxide (5 g) | Not specified |

| Temperature | 80–90°C | 120–140°C |

| Reaction Time | 5 hours | 3–4 hours |

| Solvent | Methanol | Solvent-free |

| Yield (Theoretical) | 85–90% | 75–80% |

Alternative Pathway: Direct Condensation of Stearic Acid with Diethanolamine

Single-Step Amidation-Esterification

An alternative method bypasses methyl stearate by directly reacting stearic acid with diethanolamine under high-temperature conditions. This approach combines amidation and esterification in a single reactor, leveraging excess stearic acid to drive both reactions. At 160°C , stearic acid undergoes dehydration with diethanolamine, forming stearamide and water. Concurrently, residual stearic acid esterifies the hydroxyl groups of the stearamide intermediate.

This method reduces purification steps but requires precise stoichiometric control to prevent side products like bis-stearamide or unreacted diethanolamine. Orthogonal experiments indicate that a molar ratio of 1:2.5 (stearic acid:diethanolamine) maximizes yield while minimizing byproducts.

Catalytic Enhancements and Byproduct Management

The inclusion of 0.5% antioxidant (e.g., butylated hydroxytoluene) and 0.6% catalyst (e.g., p-toluenesulfonic acid) improves reaction efficiency by mitigating oxidative degradation of stearic acid. Post-reaction, the crude product is washed with saturated NaCl solution to remove acidic residues, followed by recrystallization from ethanol to isolate this compound.

Structural and Functional Validation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy confirm the compound’s structure. Key spectral features include:

- N–H stretch at 3300 cm⁻¹ (amide group).

- C=O stretch at 1700 cm⁻¹ (ester and amide carbonyls).

- CH₂/CH₃ stretches at 2850–2950 cm⁻¹ (alkyl chains).

Quantitative ¹³C NMR further resolves the ester and amide carbonyls at 173 ppm and 168 ppm , respectively.

Performance in Cosmetic Formulations

The compound’s efficacy as a surfactant and opacifier correlates with its hydrophilic-lipophilic balance (HLB) . Studies show that this compound exhibits an HLB of 8–10 , ideal for stabilizing oil-in-water emulsions. At concentrations of 1–3% , it reduces surface tension from 72 mN/m (pure water) to 35–40 mN/m , enhancing foam stability and viscosity.

Chemical Reactions Analysis

Types of Reactions

Diethanolamine distearate stearamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The ethanol groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

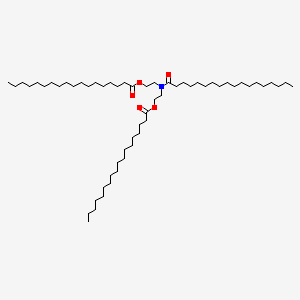

Diethanolamine distearate stearamide is a complex organic compound with the molecular formula C58H113NO5. It is a diester formed through the reaction of diethanolamine and stearic acid. This compound possesses unique surfactant properties, making it valuable in various applications, particularly in the cosmetic and personal care industries.

Reaction and Synthesis

The primary reaction involved in the formation of this compound is the esterification of diethanolamine with stearic acid, typically under acidic conditions. During this process, the hydroxyl groups of diethanolamine react with the carboxylic acid groups of stearic acid, releasing water and forming the ester linkage. Factors such as temperature, reactant concentrations, and the presence of catalysts can influence this reaction. this compound can also undergo hydrolysis under specific conditions, reverting it back to its constituent components.

Several methods can achieve the synthesis of this compound, which can be optimized based on desired purity levels and specific application requirements.

Applications in Cosmetics

This compound serves multiple roles in cosmetics, including:

- Opacifying Agent It enhances the opacity of cosmetic formulations.

- Viscosity Regulator It helps in controlling the thickness and flow of products.

- Emulsifier It aids in blending oil and water-based ingredients, which contributes to the stability of creams and lotions and enhancing their texture.

Comparison with Structurally Similar Compounds

This compound shares structural similarities with several other compounds, each having unique features and applications:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diethanolamine myristate | Ester | Derived from myristic acid; used as a surfactant |

| Cocamide diethanolamine | Amide | Derived from coconut oil; acts as a foam booster |

| Stearamide | Amide | Functions mainly as a thickening agent |

| Diethylaminoethylhexanoate | Ester | Offers different surfactant properties |

This compound is unique because of its specific combination of diethanolamine and two stearic acid moieties, providing distinct surfactant properties not found in other similar compounds. Its dual functionality allows for enhanced emulsification and stabilization in formulations compared to other single-component surfactants.

Mechanism of Action

The mechanism of action of diethanolamine distearate stearamide involves its ability to reduce surface tension, making it an effective surfactant. It interacts with both hydrophilic and hydrophobic molecules, allowing it to stabilize emulsions and enhance the solubility of various compounds. The molecular targets include lipid membranes and proteins, where it can alter their properties and functions .

Comparison with Similar Compounds

Key Properties :

- Applications : Primarily used as an antistatic agent, viscosity controller, and emulsifier in cosmetics, personal care products (e.g., shampoos, conditioners), and industrial formulations .

- Solubility : Exhibits moderate solubility in polar solvents due to its tertiary amide structure, which reduces hydrogen bonding compared to primary/secondary amides .

Comparison with Similar Compounds

The following compounds share structural or functional similarities with diethanolamine distearate stearamide:

Stearamide MEA (Monoethanolamine Stearamide)

- Chemical Structure : N-(2-hydroxyethyl)stearamide .

- Functional Groups : Secondary amide, hydroxyl group.

- Applications : Antistatic agent and foam stabilizer in cosmetics.

- Key Differences: Higher melting point (~100–110°C) due to stronger hydrogen bonding in its secondary amide structure . Higher risk of releasing monoethanolamine (MEA), which has lower toxicity concerns compared to DEA but is still regulated .

Stearamide DEA (Diethanolamine Stearamide)

Ethylene Bis(Stearamide) (EBS)

Stearic Acid Diethanolamide

- Chemical Structure : C₁₇H₃₅CON(CH₂CH₂OH)₂ .

- Functional Groups : Tertiary amide, hydroxyl groups.

- Applications : Emulsifier in metalworking fluids and coatings.

- Key Differences: Releases diethanolamine upon degradation, posing similar toxicity risks as stearamide DEA . Less commonly used in cosmetics due to stricter DEA regulations .

Comparative Data Table

Biological Activity

Diethanolamine distearate stearamide is a compound derived from diethanolamine (DEA) and stearic acid. It has garnered attention for its applications in cosmetic formulations, particularly as a surfactant and emulsifying agent. This article reviews the biological activity of this compound, focusing on its safety profile, potential toxicity, and applications in various industries.

This compound is represented by the chemical formula and has a molecular weight of approximately 925.4 g/mol. It is typically found in a waxy solid form and is known for its emulsifying properties, making it useful in cosmetic products.

1. Toxicological Profile

The safety assessment of diethanolamine and its derivatives, including this compound, has been extensively reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel. Key findings include:

- Skin Absorption : Diethanolamine has low dermal absorption, which reduces the risk of systemic toxicity when used in topical applications .

- Carcinogenicity Concerns : Studies have indicated that diethanolamine can lead to choline deficiency in animal models, which has been linked to liver cancer. However, kidney cancer has not been reported in these models . The CIR concluded that while there are concerns regarding potential carcinogenic effects, the actual risk from dermal application is mitigated by low absorption rates .

| Toxicological Endpoint | Findings |

|---|---|

| Skin Irritation | Low potential for irritation |

| Genotoxicity | No significant genotoxic effects found |

| Carcinogenicity | Potential linked to choline deficiency |

| Reproductive Toxicity | Limited data; further studies needed |

2. Case Studies

Several studies have explored the biological activity of DEA-containing compounds:

- A study published in SAGE Journals assessed various diethanolamides, including this compound, indicating that these compounds are safe for use in rinse-off products and should be formulated to limit free ethanolamines in leave-on products .

- Another research highlighted that while diethanolamine can form nitrosamines under certain conditions, proper formulation can mitigate this risk .

Applications in Industry

This compound serves multiple purposes across different sectors:

- Cosmetics : Primarily used as an emulsifier and surfactant in creams, lotions, and hair care products.

- Pharmaceuticals : Utilized in formulations requiring stable emulsions.

- Industrial Applications : Acts as a lubricant and anti-corrosive agent.

Q & A

Q. What are the primary synthetic pathways for producing diethanolamine distearate stearamide, and how are intermediates characterized?

this compound is synthesized via amidation reactions between stearic acid derivatives (e.g., methyl stearate) and diethanolamine. A typical method involves refluxing methyl stearate with diethanolamine in methanol solvent using sodium methoxide as a catalyst at 80–90°C for 5 hours, yielding stearamide derivatives . Characterization includes measuring yield percentages (e.g., 87.6% in optimized conditions) and analyzing intermediates via IR spectroscopy to confirm acylamino group formation and intact secondary amine groups .

Q. What physicochemical properties are critical for evaluating this compound in material science applications?

Key properties include:

- Melting points : Saturated fatty acid amides (FAAs) melt between 100–110°C, while unsaturated FAAs range from 70–85°C, depending on carbon chain length .

- Solubility : Tertiary amides exhibit higher solubility in organic solvents due to reduced hydrogen bonding compared to primary/secondary amides .

- Hydrophobicity : Strong hydrogen bonding and hydrophobic carbon chains enable surface friction reduction, making them suitable for coatings or lubricants .

Q. Which analytical techniques are essential for structural elucidation of diethanolamine-based stearamides?

- IR Spectroscopy : Identifies functional groups (e.g., C-N stretching at 1128 cm⁻¹) and confirms amide bond formation .

- NMR (¹³C) : Validates molecular structure and detects by-products, such as unreacted stearic acid or diethylenetriamine residues .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability under processing conditions .

Advanced Research Questions

Q. How can reaction parameters be optimized to control the molecular structure of this compound?

Orthogonal experimental designs reveal that reaction temperature , time , and catalyst dosage significantly influence condensation efficiency. For example:

- Optimal synthesis involves heating at 100°C for 30 minutes, followed by 160°C for 3.5 hours with 0.5% phosphoric acid catalyst .

- Prolonged reaction times (>3.5 hours) enhance dehydration but risk thermal degradation, requiring antioxidants (e.g., 0.6% composite antioxidants) to stabilize the product .

Q. What methodologies are used to study structure-property relationships in stearamide-functionalized composites?

- Transmission Electron Microscopy (TEM) : Visualizes functionalized carbon nanotubes (CNTs) coated with titanium distearate layers (up to 2 nm thick), improving dispersion in polymer matrices .

- Contact Angle Measurements : Quantifies hydrophobicity when stearamides are used as sizing agents in papermaking or surfactants in herbicide formulations .

Q. How can researchers assess the potential toxicity of this compound degradation products?

- In Vitro Assays : Test for nitrosamine formation (e.g., nitrosodiethanolamine) by exposing stearamides to nitrosating agents, simulating cosmetic or environmental conditions .

- High-Performance Liquid Chromatography (HPLC) : Detects trace carcinogenic impurities (e.g., NDELA at 68 ppb) in synthesized batches .

Q. What experimental designs are employed to evaluate stearamide performance in industrial applications?

- Papermaking Sizing : Neutral sizing efficiency is tested via contact angle analysis and ink absorption rates, with optimal results at a 1.8:1 stearic acid-to-diethylenetriamine molar ratio .

- Herbicide Formulations : Completely randomized designs assess surfactant concentration effects (1–9% w/w) on droplet size, surface tension, and storage stability .

Q. How do stearamides interact with other compounds in multi-component systems?

- Polymer Composites : Stearamides functionalized with CNTs undergo carboxyl group interactions with titanium distearate, analyzed via FTIR and TEM to confirm covalent bonding .

- Surfactant Blends : Synergistic effects with nonionic surfactants (e.g., TEA-lauryl sulfate) are studied using phase behavior diagrams and critical micelle concentration (CMC) measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.